molecular formula C8H3BrN2S B2772378 4-Bromothieno[2,3-b]pyridine-2-carbonitrile CAS No. 2092206-36-3

4-Bromothieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2772378
CAS No.: 2092206-36-3
M. Wt: 239.09
InChI Key: USGVGYHOJVJJKI-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrN2S. It is a derivative of thienopyridine, characterized by the presence of a bromine atom at the 4-position and a cyano group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide. The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to form the thienopyridine core. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromothieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothieno[2,3-b]pyridine-2-carbonitrile
  • 4-Fluorothieno[2,3-b]pyridine-2-carbonitrile
  • 4-Iodothieno[2,3-b]pyridine-2-carbonitrile

Uniqueness

4-Bromothieno[2,3-b]pyridine-2-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

4-bromothieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-7-1-2-11-8-6(7)3-5(4-10)12-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGVGYHOJVJJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092206-36-3
Record name 4-bromothieno[2,3-b]pyridine-2-carbonitrile
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